molecular formula C22H24N2O4 B11595141 1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

Cat. No.: B11595141
M. Wt: 380.4 g/mol
InChI Key: VDIJAXKREDWKLG-UHFFFAOYSA-N
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Description

1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE is a complex organic compound that features a spirocyclic structure, incorporating both morpholine and isoquinoline moieties

Preparation Methods

The synthesis of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6,6-dimethyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione with morpholine under specific conditions. The reaction conditions depend on the nucleophile nature, with ammonia and morpholine reacting readily at 20°C, while reactions with aromatic amines require heating in boiling glacial acetic acid .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride, ammonia, and various amines. The major products formed from these reactions are enamino keto amides and morpholides.

Scientific Research Applications

1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other spirocyclic structures such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in their substituents and specific ring systems. For example, spiroindoles are known for their bioactivity against cancer cells and microbes . The uniqueness of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE lies in its combination of morpholine and isoquinoline moieties, which may confer distinct biological properties.

Similar Compounds

This detailed overview provides a comprehensive understanding of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(morpholine-4-carbonyl)spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclohexane]-2,3-dione

InChI

InChI=1S/C22H24N2O4/c25-19-17(20(26)23-10-12-28-13-11-23)18-16-7-3-2-6-15(16)14-22(24(18)21(19)27)8-4-1-5-9-22/h2-3,6-7H,1,4-5,8-14H2

InChI Key

VDIJAXKREDWKLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C(C(=O)C(=O)N24)C(=O)N5CCOCC5

Origin of Product

United States

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